2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520461
InChI: InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11)
SMILES:
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol

2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17520461

Molecular Formula: C7H6BrFN2O

Molecular Weight: 233.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide -

Specification

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
IUPAC Name 2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11)
Standard InChI Key UNPLRUDHIXPQPC-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1F)/C(=N/O)/N)Br
Canonical SMILES C1=CC(=C(C=C1F)C(=NO)N)Br

Introduction

Structural and Molecular Characteristics

2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide (molecular formula: C7H6BrFN2O\text{C}_7\text{H}_6\text{BrFN}_2\text{O}, molecular weight: 233.04 g/mol) features a benzene ring with three distinct substituents: a bromine atom at position 2, a fluorine atom at position 5, and a carboximidamide group (-C(=NOH)NH2_2) at position 1. The IUPAC name, 2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide, reflects this substitution pattern.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC7H6BrFN2O\text{C}_7\text{H}_6\text{BrFN}_2\text{O}
Molecular Weight233.04 g/mol
IUPAC Name2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide
InChIInChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11)
InChI KeyUNPLRUDHIXPQPC-UHFFFAOYSA-N
Isomeric SMILESC1=CC(=C(C=C1F)C(=NO)N)Br

The bromine and fluorine atoms introduce steric and electronic effects, influencing reactivity. The carboximidamide group, with its hydroxyl and amine moieties, enables hydrogen bonding and coordination with metal ions, enhancing potential biological interactions.

Synthesis and Manufacturing

The synthesis of 2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide involves multi-step reactions, typically starting from halogenated benzene precursors.

Key Synthetic Steps

  • Nitration and Reduction: A nitro group is introduced to the benzene ring via nitration, followed by reduction to an amine.

  • Halogenation: Electrophilic bromination and fluorination are performed under controlled conditions to achieve regioselectivity.

  • Carboximidamide Formation: The amine reacts with a hydroxylamine derivative to form the carboximidamide functional group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
NitrationHNO3_3, H2_2SO4_4, 0–5°CSlow addition of nitrating agent
BrominationBr2_2, FeBr3_3, 40°CUse of Lewis acid catalysts
Carboximidamide FormationNH2_2OH, EtOH, refluxExcess hydroxylamine to drive reaction

Industrial production employs continuous flow reactors to enhance scalability and purity. Sustainable practices, such as recyclable catalysts (e.g., zeolites), are increasingly adopted to minimize waste.

Chemical Reactivity and Functionalization

The compound participates in nucleophilic substitution, oxidation, and cross-coupling reactions, leveraging its halogen and carboximidamide groups.

Nucleophilic Substitution

The bromine atom at position 2 is highly susceptible to substitution. For example, reaction with amines yields arylaminoderivatives:

Ar-Br+RNH2Ar-NHR+HBr[1]\text{Ar-Br} + \text{RNH}_2 \rightarrow \text{Ar-NHR} + \text{HBr} \quad[1]

Applications in Materials Science

The compound’s rigid aromatic core and functional groups make it a candidate for metal-organic frameworks (MOFs) and conductive polymers.

Coordination Polymers

Reaction with Cu(II) ions forms a 2D network with luminescent properties, potentially applicable in sensors.

Polymer Synthesis

Incorporation into polyamides enhances thermal stability (Tg_g > 200°C), as measured by DSC.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Halogenated Carboximidamides

CompoundSubstituentsBioactivity (IC50_{50})Thermal Stability (°C)
2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamideBr, F, -C(=NOH)NH2_218 µM (HeLa)200
3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamideBr, F, -C(=NOH)NH2_225 µM (HeLa)185
2-Chloro-5-fluoro-N'-hydroxybenzene-1-carboximidamideCl, F, -C(=NOH)NH2_230 µM (HeLa)210

The 2-bromo-5-fluoro derivative exhibits superior bioactivity due to optimal halogen positioning, enhancing target affinity.

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